molecular formula C9H8N2O2 B3161315 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone CAS No. 869789-21-9

1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone

Cat. No.: B3161315
CAS No.: 869789-21-9
M. Wt: 176.17 g/mol
InChI Key: QXIYQLIXYSZFDP-UHFFFAOYSA-N
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Description

1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone is a heterocyclic compound that features a fused furo-pyridine ring system with an amino group at the 3-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone typically involves multi-step organic reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The amino group may facilitate binding to biological macromolecules, while the furo-pyridine core could interact with various enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone is unique due to the presence of both an amino group and an ethanone group on the furo-pyridine core. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

1-(3-aminofuro[3,2-b]pyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5(12)9-7(10)8-6(13-9)3-2-4-11-8/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIYQLIXYSZFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(O1)C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728434
Record name 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869789-21-9
Record name 1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone
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1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone
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1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone
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1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone
Reactant of Route 5
1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone
Reactant of Route 6
1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone

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